molecular formula C17H17F3N4O3 B2773544 N-(2-oxo-2-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)benzamide CAS No. 1396852-61-1

N-(2-oxo-2-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)benzamide

Cat. No. B2773544
CAS RN: 1396852-61-1
M. Wt: 382.343
InChI Key: SEDYQNZJWWIGJP-UHFFFAOYSA-N
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Description

“N-(2-oxo-2-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)benzamide” is a complex organic compound that contains several functional groups, including an oxadiazole ring, a piperidine ring, and an amide group. Compounds with these functional groups are often found in pharmaceuticals and could have various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The oxadiazole and piperidine rings would likely contribute to the rigidity of the molecule, while the amide group could participate in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings might increase its boiling point and melting point, while the amide group could enhance its solubility in water .

Scientific Research Applications

Synthesis and Antibacterial Activity

1,3,4-Oxadiazole bearing compounds, including those with structures similar to N-(2-oxo-2-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)benzamide, have been synthesized and evaluated for their antibacterial activity. These compounds have shown moderate to significant activity against both Gram-positive and Gram-negative bacteria. The synthesis involves multiple steps, including the conversion of benzenesulfonyl chloride and various N-aralkyl/aryl substituted 2-bromoacetamides, indicating a diverse chemical utility for developing potential antimicrobial agents (Khalid et al., 2016).

Anticancer Applications

Research on compounds structurally similar to this compound has shown promising anticancer properties. For instance, a series of N-substituted benzamides were synthesized and evaluated against various cancer cell lines, including breast, lung, colon, and ovarian cancers. These compounds exhibited moderate to excellent anticancer activities, with some derivatives showing higher efficacy than the reference drug etoposide (Ravinaik et al., 2021).

Antimicrobial and Antiurease Activities

Another study focused on the microwave-assisted synthesis of hybrid molecules containing different acid moieties and 1,3,4-oxadiazole, showing good to moderate antimicrobial activity against tested microorganisms. Additionally, some compounds displayed antiurease and antilipase activities, indicating their potential for broader biological applications (Başoğlu et al., 2013).

Molecular Docking and Enzyme Inhibition

Further research into 1,3,4-oxadiazole derivatives, including those akin to this compound, has involved detailed molecular docking studies to evaluate their binding affinity and orientation in the active sites of human butyrylcholinesterase (BChE) enzyme. These studies have identified key amino acid residues involved in ligand stabilization within the enzyme's binding site, providing insights into the design of more effective enzyme inhibitors (Khalid et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical, it might interact with a specific protein or enzyme in the body .

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and tested in more advanced models .

properties

IUPAC Name

N-[2-oxo-2-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O3/c18-17(19,20)16-23-22-15(27-16)12-7-4-8-24(10-12)13(25)9-21-14(26)11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDYQNZJWWIGJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CNC(=O)C2=CC=CC=C2)C3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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